molecular formula C7H15ClN2O B1435667 (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1215264-39-3

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B1435667
CAS No.: 1215264-39-3
M. Wt: 178.66 g/mol
InChI Key: DZPRWZNOJJPSLX-FJXQXJEOSA-N
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Description

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O. It is a hydrochloride salt form of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide, which is a derivative of pyrrolidine. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride typically involves the reaction of pyrrolidine derivatives with acetic anhydride and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research applications .

Properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPRWZNOJJPSLX-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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